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Compound of Interest

Compound Name: Erbium silicide

Cat. No.: B1143583

Technical Support Center: Erbium Silicide
Formation

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) to address common issues encountered during the formation of erbium
silicide (ErSix), with a specific focus on preventing oxidation.

Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: High Sheet Resistance of the Erbium Silicide Film

e Question: After annealing, my erbium silicide film shows unexpectedly high sheet
resistance. What could be the cause and how can | fix it?

o Answer: High sheet resistance in erbium silicide films is often a primary indicator of
significant oxidation. Erbium readily reacts with oxygen, forming erbium oxide (Er203), which
Is an insulator.[1] This can occur if the initial erbium layer is too thin and is consumed by
oxidation, or if the annealing conditions are not optimal.[1]

o Troubleshooting Steps:

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1143583?utm_src=pdf-interest
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

» Verify Annealing Environment: Ensure a high-purity inert annealing ambient, such as
nitrogen (N2) or argon (Ar). Residual oxygen in the annealing chamber is a common
cause of oxidation.

» Optimize Annealing Temperature: While higher temperatures can promote grain growth
and lower resistivity, they also increase the rate of oxidation, especially for thinner films.
[1] For thin erbium films (e.g., 10 nm), annealing at temperatures in the range of 700-
1000°C can lead to unstable and high sheet resistance due to oxidation.[1]

» Employ a Capping Layer: The most effective method to prevent oxidation is the use of a
capping layer deposited in-situ on top of the erbium film before breaking vacuum.
Titanium (Ti), Titanium Nitride (TiN), and Tungsten (W) are commonly used capping
layers.[2] A Ti capping layer as thin as 10 nm has been shown to effectively protect the
underlying erbium film from oxidation during ex-situ rapid thermal annealing (RTA).

» Increase Initial Erbium Thickness: If a capping layer is not used, a thicker initial erbium
film can provide a larger budget for some surface oxidation without compromising the
entire silicide layer.

= Check Sputtering System Base Pressure: A low base pressure in the sputtering
chamber (e.g., < 3 x 10~7 Torr) is crucial to minimize oxygen incorporation into the
erbium film during deposition.[3]

Issue 2: Poor Surface Morphology: Pits and Pyramidal Defects

e Question: My erbium silicide film exhibits significant surface defects like pits and pyramidal
structures. What causes this and how can | achieve a smoother film?

e Answer: The formation of pits and pyramidal defects in erbium silicide films is a known
issue. Pits are often attributed to localized depletion of silicon atoms during the reaction.[3]
Pyramidal defects are thought to arise from the relief of compressive biaxial epitaxial
stresses during the growth of the ErSix film, and their formation is not directly caused by
oxidation.[3][4]

o Troubleshooting Steps:
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» Substrate Cleaning: Interfacial contamination is a primary cause of surface pitting.[4]
Implementing a thorough substrate cleaning procedure before erbium deposition is
critical.

» Capping Layer: Using a capping layer, such as TiN, can help suppress the formation of
these defects.[3]

= Amorphous Silicon Substrate: The formation of pyramidal defects is linked to epitaxial
strains, and they are absent when erbium silicide is formed on amorphous silicon
substrates.[4]

= Optimize Annealing Conditions: While not the root cause, non-optimal annealing
parameters can exacerbate defect formation.

Issue 3: High Contact Resistance in Fabricated Devices

e Question: | have fabricated a device with erbium silicide contacts, but the contact
resistance is very high. What are the likely reasons and solutions?

o Answer: High contact resistance in devices with erbium silicide contacts can stem from
several factors, with interfacial oxidation being a primary suspect. An insulating oxide layer at
the silicide-silicon interface will significantly impede current flow.

o Troubleshooting Steps:

» Prevent Interfacial Oxidation: The use of a capping layer during silicidation is crucial to
prevent the formation of an oxide layer at the contact interface.

» Ensure Complete Silicidation: Incomplete reaction of the erbium film will result in a non-
uniform silicide layer with poor electrical properties. Verify the formation of the desired
ErSix phase using techniques like X-ray Diffraction (XRD). The transformation to
erbium silicide is typically complete after annealing at 500°C.[2]

» Optimize Doping Levels: The contact resistance is also dependent on the doping
concentration of the silicon substrate.[5]

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://pubs.aip.org/aip/apl/article/88/2/021908/921783/Pyramidal-structural-defects-in-erbium-silicide
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.researchgate.net/publication/44628378_Transmission_electron_microscopy_study_of_erbium_silicide_formation_from_TiEr_stack_for_Schottky_contact_applications
https://www.imec-int.com/en/imec-magazine/imec-magazine-april-2019/solving-the-contact-resistance-challenge-for-7nm-and-beyond-cmos
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

» Post-Silicidation Annealing: In some cases, a subsequent forming gas anneal after
silicidation can help to improve the interface quality.

Frequently Asked Questions (FAQSs)
e Q1: What is the primary challenge in forming high-quality erbium silicide?

o Al: The primary challenge is the high reactivity of erbium with oxygen.[1] This makes the
process highly susceptible to oxidation, which can degrade the electrical and structural
properties of the resulting silicide film.

e Q2: What are the most effective methods to prevent oxidation during erbium silicide
formation?

o A2: The most effective methods include:

» |n-situ processing in an ultra-high vacuum (UHV) environment: This minimizes exposure
to oxygen during deposition and annealing.[1]

» Using a capping layer: Depositing a protective layer (e.g., Ti, TiN, W) on top of the
erbium film before it is exposed to air.[2]

» Rapid Thermal Annealing (RTA): The short annealing times in RTA can help to minimize
the extent of oxidation compared to conventional furnace annealing.

e Q3: What are typical annealing temperatures for erbium silicide formation?

o A3: Erbium starts to react with silicon at temperatures around 300°C, and the erbium
silicide phase (ErSiz-x) is typically formed and stable at temperatures from 500°C up to
1000°C.[1][4] However, the optimal temperature depends on factors like the film thickness
and the use of a capping layer. For processes without a capping layer, higher
temperatures can increase the risk of oxidation.[1]

* Q4: How can | confirm that oxidation has occurred in my erbium silicide film?

o A4: Several surface analysis techniques can be used to detect and characterize oxidation:

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.researchgate.net/publication/44628378_Transmission_electron_microscopy_study_of_erbium_silicide_formation_from_TiEr_stack_for_Schottky_contact_applications
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

» X-ray Photoelectron Spectroscopy (XPS): XPS can identify the chemical states of
erbium, silicon, and oxygen, allowing for the detection of erbium oxide (Er=03) and
silicon oxide (SiO2).[6][7][8]

» Auger Electron Spectroscopy (AES) Depth Profiling: AES can provide elemental
composition as a function of depth, revealing the presence and thickness of an oxide
layer on the surface or at the interface.

» Electrical Measurements: A significant increase in sheet resistance is a strong indication
of oxidation.[1]

e Q5: Can | use a capping layer other than Titanium (Ti)?

o Ab: Yes, other materials like Titanium Nitride (TiN), Tungsten (W), Tantalum (Ta), and
Tantalum Nitride (TaN) have been investigated as capping layers for silicide formation.[9]
The choice of capping layer can influence the silicidation process and the final properties
of the film.

Data Presentation

Table 1: Experimental Parameters for Erbium Silicide Formation with and without a Capping
Layer
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Without Capping

With Ti Capping

With TiN Capping

Parameter
Layer Layer Layer
Er Thickness 10 nm - 107 nm[1] 25 nm[2] ~20 nm[9]
Capping Layer
-pp 9y N/A 10 nm[4] ~20 nm[9]
Thickness
Deposition Base )
<3 x 1077 Torr[3] High Vacuum([2] -
Pressure
Rapid Thermal Rapid Thermal Rapid Thermal

Annealing Method

Annealing (RTA)[1]

Annealing (RTA)[2][4]

Annealing (RTA)

Annealing

Temperature

300°C - 1000°C[1]

450°C - 600°C[4]

500°C - 800°C[3]

Annealing Ambient

High Purity N2[1]

Forming Gas (N2/Hz2)
[4]

Resulting Phase

ErSiz—x[1]

ErSiz—x[4]

ErSiz-«[9]

Table 2: Electrical Properties of Erbium Silicide under Different Annealing Conditions

Annealing Initial Er Sheet Schottky
Temperature Thickness Capping Layer Resistance Barrier Height
(°C) (nm) (Qlsq) (eV on n-Si)
500 107 None ~10 0.343 - 0.427[4]
700 10 None Unstably high[1] -
900 107 None ~8 0.343 - 0.427[4]
500 25 10 nm Ti - ~0.28[4]
' Lowest
700 25 200 nm Ti -
measured[2]
Experimental Protocols
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Protocol 1: Erbium Silicide Formation using a Titanium Capping Layer and RTA
e Substrate Cleaning:
o Perform a standard RCA clean of the Si(100) substrate.

o Immediately before loading into the deposition chamber, perform a dilute HF dip to remove
the native oxide.

e Film Deposition:

o Load the cleaned substrate into a high-vacuum sputtering system with a base pressure
below 5 x 10~7 Torr.

o Deposit a 25 nm thick erbium (Er) film at room temperature.

o Without breaking vacuum, deposit a 10 nm thick titanium (Ti) capping layer on top of the
erbium film.

e Rapid Thermal Annealing (RTA):

[¢]

Transfer the capped sample to an RTA chamber.

[¢]

Anneal in a forming gas (e.g., 95% N2 / 5% Hz) ambient.

[e]

Ramp the temperature to 500°C and hold for 30-60 seconds.

o

Allow the sample to cool down in the inert ambient.

e Characterization:

o

Perform four-point probe measurements to determine the sheet resistance.

[e]

Use XRD to confirm the formation of the ErSi2—x phase.

o

Analyze the surface morphology using Atomic Force Microscopy (AFM) or Scanning
Electron Microscopy (SEM).

o

Use XPS or AES depth profiling to confirm the absence of significant oxidation.
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Caption: Experimental workflows for erbium silicide formation.
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Caption: Troubleshooting logic for oxidation issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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